4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
Description
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a trimethylsilyl group attached to an ethoxy moiety, and an aldehyde functional group at the 2 position.
Properties
Molecular Formula |
C10H16Br2N2O2Si |
|---|---|
Molecular Weight |
384.14 g/mol |
IUPAC Name |
4,5-dibromo-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-8(6-15)13-9(11)10(14)12/h6H,4-5,7H2,1-3H3 |
InChI Key |
YKPIEPMBEKJABL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC(=C1Br)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions will yield carboxylic acids or alcohols, respectively .
Scientific Research Applications
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene: Another brominated compound with similar structural features but different functional groups.
3,5-Dibromo-1H-1,2,4-triazole: A triazole derivative with bromine atoms at the 3 and 5 positions.
Uniqueness
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine atoms and the trimethylsilyl-ethoxy group allows for versatile chemical modifications and the exploration of diverse reaction pathways.
Biological Activity
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde (CAS Number: 1329166-99-5) is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. The imidazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by various research findings and case studies.
- Molecular Formula : C10H16Br2N2O2Si
- Molecular Weight : 384.14 g/mol
- Structure : The compound features a dibrominated imidazole ring with a trimethylsilyl ether substituent that enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The presence of halogen atoms like bromine in the structure often enhances these properties due to increased electron-withdrawing effects, which can disrupt microbial cell membranes.
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory capabilities. A study highlighted the anti-inflammatory activity of similar compounds through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory pathway. The evaluation of IC50 values for related compounds indicated potent inhibition of COX-2 activity, suggesting that 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde may exhibit similar effects.
| Compound | IC50 (COX-2) μM | Reference |
|---|---|---|
| Compound A | 0.04 ± 0.01 | |
| Compound B | 0.04 ± 0.02 | |
| 4,5-Dibromo Imidazole | TBD | Current Study |
Cytotoxicity and Anticancer Potential
The biological activity of imidazole derivatives extends to anticancer properties. Studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The unique structural features of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde may contribute to its potential as an anticancer agent.
Case Studies
- Study on Anti-inflammatory Activity : In vivo studies involving carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with imidazole derivatives similar to the compound . The results indicated a dose-dependent response, with higher doses yielding greater anti-inflammatory effects compared to standard treatments like indomethacin.
- Antimicrobial Efficacy Testing : A series of tests conducted on related dibromo-imidazoles revealed effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential that could be explored further for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
